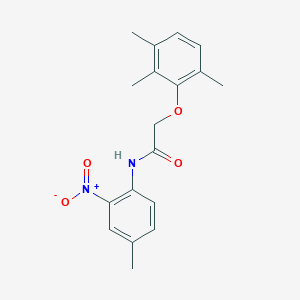![molecular formula C23H22N8 B255131 (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile, also known as AZD9496, is a selective estrogen receptor down-regulator (SERD) that has been developed as a potential treatment for estrogen receptor-positive (ER+) breast cancer. This compound has been shown to have potent anti-tumor activity in preclinical models of breast cancer, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
作用機序
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile works by binding to the estrogen receptor and inducing a conformational change that leads to down-regulation of the receptor. This down-regulation results in decreased expression of estrogen-responsive genes, which in turn leads to inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has also been shown to have other biochemical and physiological effects. For example, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to increase the levels of certain immune cells, such as natural killer cells and T cells, which could potentially enhance the immune response against tumors. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of other diseases.
実験室実験の利点と制限
One advantage of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile is that it has been extensively studied in preclinical models of breast cancer, and has been shown to have potent anti-tumor activity. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been shown to be effective at overcoming resistance to other anti-estrogen therapies, which could be beneficial in the treatment of patients who have become resistant to other treatments. One limitation of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile is that it is currently undergoing clinical trials, and its safety and efficacy in humans is not yet fully understood.
将来の方向性
There are several future directions for research on (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. One area of interest is in the development of combination therapies that could enhance the anti-tumor activity of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. For example, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile could be combined with other drugs that target different pathways involved in tumor growth, such as PI3K inhibitors or CDK4/6 inhibitors. Another area of interest is in the development of biomarkers that could predict which patients are most likely to respond to (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile. Finally, future research could focus on the development of new SERDs that are even more potent and effective than (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile.
合成法
The synthesis of (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile involves a multi-step process that begins with the reaction of 2,3-dichloropyrazine with 1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde to form an imine intermediate. This intermediate is then reacted with azepane and sodium cyanide to form the desired product, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile.
科学的研究の応用
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile has been extensively studied in preclinical models of breast cancer, where it has been shown to have potent anti-tumor activity. In these studies, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile was found to be effective at inhibiting the growth of ER+ breast cancer cells, both in vitro and in vivo. Additionally, (Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile was found to be effective at overcoming resistance to other anti-estrogen therapies, such as tamoxifen and fulvestrant.
特性
製品名 |
(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile |
|---|---|
分子式 |
C23H22N8 |
分子量 |
410.5 g/mol |
IUPAC名 |
5-(azepan-1-yl)-6-[(Z)-cyano-(3-ethyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C23H22N8/c1-2-31-20-10-6-5-9-17(20)28-22(31)16(13-24)21-23(30-11-7-3-4-8-12-30)29-19(15-26)18(14-25)27-21/h5-6,9-10,28H,2-4,7-8,11-12H2,1H3/b22-16+ |
InChIキー |
AUOKQUQUFIQDIM-CJLVFECKSA-N |
異性体SMILES |
CCN\1C2=CC=CC=C2N/C1=C(/C#N)\C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
正規SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCCCCC4)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![3-(5-{[9-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B255064.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255066.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)



![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)



